

An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorothiazole

Cat. No.: B1198822

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-chlorothiazole**. This heterocyclic compound is a vital building block in medicinal chemistry, particularly in the development of targeted therapeutics. This document consolidates key data, experimental methodologies, and the role of **2-chlorothiazole** in the synthesis of biologically active molecules.

Chemical Properties and Structure

2-Chlorothiazole is a halogenated five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	2-chloro-1,3-thiazole[1][2]
CAS Number	3034-52-4[1][2]
Molecular Formula	C ₃ H ₂ CINS[1][2][3]
SMILES	C1=CSC(=N1)Cl[4]
InChI	InChI=1S/C3H2CINS/c4-3-5-1-2-6-3/h1-2H[1][2]
InChIKey	KLEYVGWAORGIT-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	119.57 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[5]
Melting Point	85 °C	[6]
Boiling Point	145 °C	[6]
Density	1.378 g/cm ³	[6]
Solubility	Soluble in ether	[6]
Flash Point	54 °C	[6]
Refractive Index	n _{20/D} 1.551	[6]

Experimental Protocols

Synthesis of 2-Chlorothiazole via Diazotization of 2-Aminothiazole

A common and effective method for the synthesis of **2-chlorothiazole** is the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.

Materials:

- 2-Aminothiazole
- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Copper(I) Chloride
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ice

Procedure:

- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole in a solution of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath.[\[7\]](#)
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[\[5\]](#)
 - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[\[7\]](#)
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.[\[7\]](#)

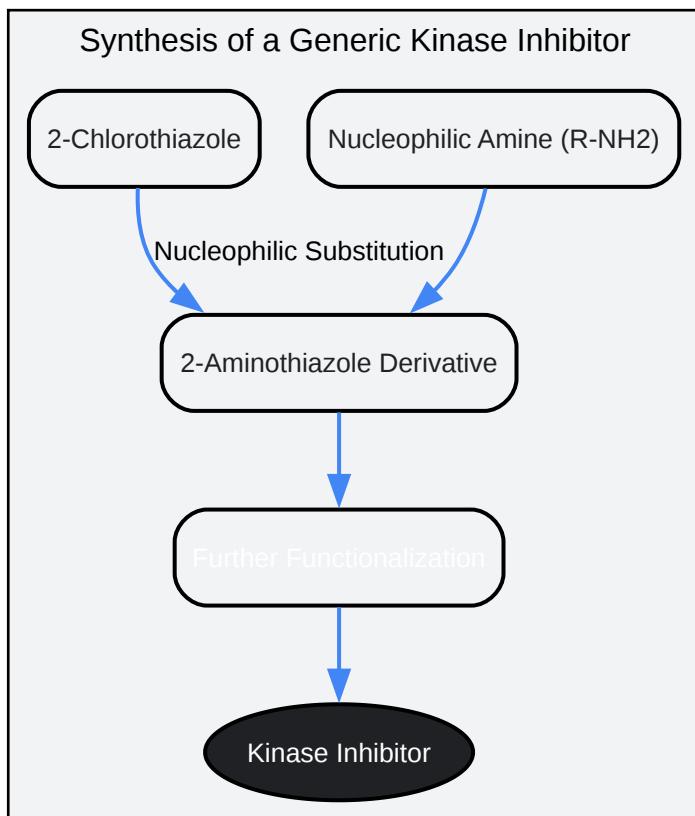
- Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[7] A gentle evolution of nitrogen gas should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
- Workup and Purification:
 - Extract the reaction mixture with diethyl ether or ethyl acetate.[7]
 - Combine the organic layers and wash them with water and then with brine.[7]
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
 - Remove the solvent under reduced pressure to obtain the crude **2-chlorothiazole**.[7]
 - The crude product can be further purified by distillation under reduced pressure.[8][9]

Purification by Recrystallization

For solid derivatives of **2-chlorothiazole**, recrystallization is a standard purification technique.

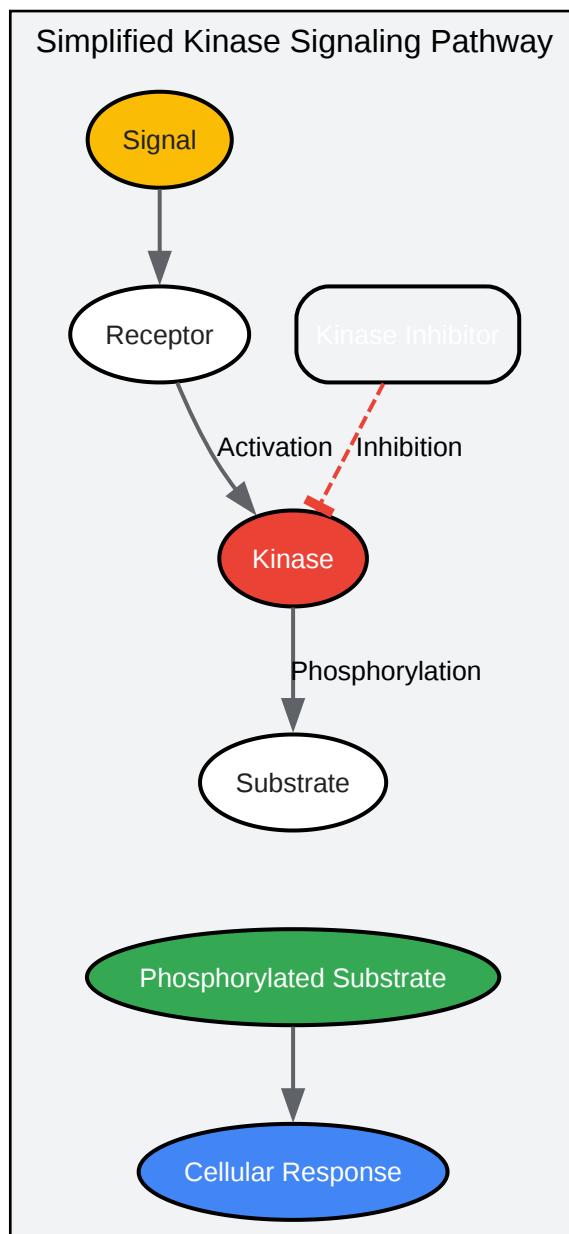
General Procedure:

- Solvent Selection: Choose a solvent or a two-solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
- Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[6]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[6]
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
- Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
- Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[6]
- Drying: Dry the crystals thoroughly to remove any residual solvent.[6]


Reactivity and Applications in Drug Discovery

The **2-chlorothiazole** scaffold is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution.[11] This reactivity makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

A significant application of **2-chlorothiazole** is in the development of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[12] The 2-aminothiazole core, often derived from **2-chlorothiazole**, is a privileged structure in the design of kinase inhibitors.[4][13] For instance, the blockbuster cancer drug Dasatinib contains a 2-aminothiazole moiety derived from **2-chlorothiazole**.[13]


Visualizations

The following diagrams illustrate the synthetic utility and biological relevance of **2-chlorothiazole**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **2-chlorothiazole** to a generic kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: Inhibition of a kinase signaling pathway by a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorothiazole | C3H2CINS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 9. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198822#2-chlorothiazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com